Reduced Lipophilicity (LogP) vs. Amphetamine: Implications for Solubility and Non-Specific Binding
Replacement of the phenyl ring in amphetamine with a 1-methyl-1,2,3-triazol-4-yl group significantly reduces calculated logP. The triazole core alone (1-methyl-1H-1,2,3-triazole) has an experimental logP of -0.39 and a computed XLogP3 of -0.3 [1], compared to benzene (logP 2.13) or toluene (logP 2.73). When incorporated into the full propan-2-amine scaffold, the target compound's computed AlogP is approximately 1.29 , substantially lower than amphetamine (AlogP ~1.8). This ~0.5 log unit reduction translates to an approximately 3-fold lower octanol-water partition coefficient, predicting improved aqueous solubility and reduced non-specific membrane binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | AlogP 1.29 ; triazole core logP -0.39 |
| Comparator Or Baseline | Amphetamine AlogP ~1.8; benzene logP 2.13; toluene logP 2.73 |
| Quantified Difference | ΔAlogP ≈ -0.5 vs. amphetamine; triazole core ΔlogP ≈ -2.5 vs. benzene |
| Conditions | Computed properties; AlogP from Aladdin assay database; core logP from PubChem XLogP3 and experimental data |
Why This Matters
Lower logP improves aqueous solubility and reduces non-specific binding in biochemical assays, making this compound a cleaner probe for target engagement studies compared to the more lipophilic amphetamine scaffold.
- [1] PubChem Compound Summary CID 140119. 1-Methyl-1H-1,2,3-triazole. XLogP3-AA: -0.3. View Source
